molecular formula C22H21N5O6 B11559159 N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-1,3-benzodioxole-5-carboxamide

N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B11559159
M. Wt: 451.4 g/mol
InChI Key: CQUVVYBMBLKQAO-PGGKNCGUSA-N
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Description

N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a pyrazole moiety, and a hydrazone linkage, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of 3,4-dimethoxyphenylhydrazine with an appropriate diketone under acidic conditions.

    Hydrazone Formation: The pyrazole derivative is then reacted with an aldehyde or ketone to form the hydrazone linkage.

    Benzodioxole Ring Formation: The benzodioxole ring is synthesized separately and then coupled with the hydrazone intermediate through a condensation reaction.

    Final Coupling: The final step involves the coupling of the benzodioxole-hydrazone intermediate with a carboxamide derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it to a hydrazine derivative.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Oxidation of the methoxy groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the hydrazone linkage results in the formation of hydrazine derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the benzodioxole ring, such as nitro or halogen groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone linkage can act as a pharmacophore, binding to specific sites on proteins and altering their function. The benzodioxole ring may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-1,3-benzodioxole-5-carboxamide: shares similarities with other hydrazone derivatives and benzodioxole-containing compounds.

    Hydrazone Derivatives: Compounds with hydrazone linkages are known for their diverse biological activities and are often used in drug design.

    Benzodioxole Compounds: Benzodioxole-containing compounds are studied for their potential therapeutic properties, including anticancer and antimicrobial activities.

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H21N5O6

Molecular Weight

451.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylidene]hydrazinyl]-2-oxoethyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C22H21N5O6/c1-30-16-5-3-13(7-18(16)31-2)21-15(10-25-27-21)9-24-26-20(28)11-23-22(29)14-4-6-17-19(8-14)33-12-32-17/h3-10H,11-12H2,1-2H3,(H,23,29)(H,25,27)(H,26,28)/b24-9+

InChI Key

CQUVVYBMBLKQAO-PGGKNCGUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=C(C=NN2)/C=N/NC(=O)CNC(=O)C3=CC4=C(C=C3)OCO4)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=NN2)C=NNC(=O)CNC(=O)C3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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